molecular formula C15H16N2O2S B1334811 3-Nitro-5-[(3-phenylpropyl)thio]aniline CAS No. 899710-42-0

3-Nitro-5-[(3-phenylpropyl)thio]aniline

Cat. No. B1334811
M. Wt: 288.4 g/mol
InChI Key: VXWWJBQNXCOYDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 3-(3-nitrophenylsulfonyl)aniline was achieved during the catalytic transfer hydrogenation of a polynitro aromatic compound, which involved the reduction of nitro groups at different aromatic rings . This process could be analogous to the synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, where a similar reduction and substitution strategy might be employed.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial for understanding their reactivity and properties. The paper on 3-(3-nitrophenylsulfonyl)aniline provides insights into the molecular structure through X-ray single crystal diffraction and quantum chemical calculations . These techniques could be applied to 3-Nitro-5-[(3-phenylpropyl)thio]aniline to determine its geometry, electronic structure, and potential reactive sites.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro groups and their position on the aromatic ring. For example, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes undergo conjugated addition reactions with various nucleophiles, demonstrating the reactivity of the nitro group in these compounds . This suggests that 3-Nitro-5-[(3-phenylpropyl)thio]aniline may also participate in similar addition reactions due to the presence of a nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not directly provide data on 3-Nitro-5-[(3-phenylpropyl)thio]aniline, but the properties of similar compounds, like those mentioned in the provided papers, can offer a comparative basis. For instance, the solid-state structure and intermolecular interactions of a nitro furan derivative were analyzed using X-ray powder diffraction and DFT studies . These methods could be used to predict the properties of 3-Nitro-5-[(3-phenylpropyl)thio]aniline.

Scientific Research Applications

1. Catalysis

  • Hydrogenation of Nitroarenes

    Nitroarenes, including compounds similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, are hydrogenated to produce anilines, which are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research has shown that FeOx-supported platinum single-atom and pseudo-single-atom structures are highly active and chemoselective catalysts for this process, achieving high turnover frequencies and selectivities (Wei et al., 2014).

  • Selective Transfer Hydrogenation

    Cobalt oxide-based nanomaterials have been developed for the selective hydrogenation of nitroarenes to anilines, tolerating various functional groups (Jagadeesh et al., 2015).

2. Material Science

  • Electrochromic Materials

    Novel donor-acceptor systems involving nitrotriphenylamine units, similar to the structure of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized and shown to have potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

  • Photocatalytic Conversion

    Cadmium sulfide quantum dots have been used as photocatalysts for the reduction of nitrobenzene to aniline, which can be related to compounds like 3-Nitro-5-[(3-phenylpropyl)thio]aniline. This process involves sequential photoinduced, proton-coupled electron transfers (Jensen et al., 2016).

3. Organic Synthesis

  • Synthesis of Chiral Compounds: Chiral 3-(2′-imidazolinyl)anilines, structurally similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized from nitrobenzoic acid and used in the formation of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes (Yang et al., 2011).

properties

IUPAC Name

3-nitro-5-(3-phenylpropylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWJBQNXCOYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263508
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-[(3-phenylpropyl)thio]aniline

CAS RN

899710-42-0
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899710-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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